molecular formula C7H5F4NO2S B1385101 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide CAS No. 1040687-55-5

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1385101
CAS No.: 1040687-55-5
M. Wt: 243.18 g/mol
InChI Key: KBGBZUYUQBXKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5F4NO2S and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The compound 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide serves as a precursor in the synthesis of novel chemical entities. For instance, it has been used in the synthesis of N-substituted phenyl benzenesulfonylureas, which involved the condensation of substituted phenylisocyanates with benzenesulfonyl chloride derivatives (Ta-n, 2015).

Biochemical Evaluation

It has also been part of the structure-activity relationship (SAR) studies and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, where compounds incorporating this compound were evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, a pivotal enzyme in the kynurenine pathway (Röver et al., 1997).

Development of COX-2 Inhibitors

In the pursuit of novel therapeutic agents, a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, including this compound, was synthesized and evaluated. These compounds showed significant inhibitory activity against cyclooxygenase-2 (COX-2), and one of the derivatives demonstrated promising pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting its potential as a lead structure for injectable COX-2 specific inhibitors (Pal et al., 2003).

Inhibitory Effects on Carbonic Anhydrase

This compound derivatives were also synthesized and studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives displayed potent inhibition, with low nanomolar inhibition constants, highlighting their potential in therapeutic interventions targeting these enzymes (Gul et al., 2016).

Anticancer Drug Synthesis

The compound has been utilized in the synthesis of ABT-263, a novel inhibitor of anti-apoptotic Bcl-2 proteins. This synthesis involved key intermediates where this compound played a crucial role, marking its importance in the development of potential anticancer drugs (Wang et al., 2008).

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBZUYUQBXKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.